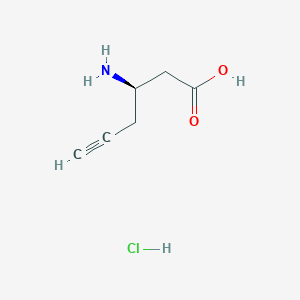

(R)-3-Amino-5-hexynoic acid hydrochloride

描述

(R)-3-Amino-5-hexynoic acid hydrochloride (CAS: 332064-87-6) is a chiral amino acid derivative with a terminal alkyne group. Its molecular formula is C₆H₉NO₂·HCl, and it has a molecular weight of 163.6 g/mol . The compound is structurally characterized by a six-carbon chain featuring an amino group at position 3 and a terminal alkyne at position 3. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for applications in peptide synthesis and bioconjugation chemistry, particularly in click chemistry reactions .

属性

IUPAC Name |

(3R)-3-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOZZHCHSRKJA-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657851 | |

| Record name | (3R)-3-Aminohex-5-ynoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-87-6 | |

| Record name | (3R)-3-Aminohex-5-ynoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-5-hexynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Chiral Precursors

The synthesis of (R)-3-Amino-5-hexynoic acid hydrochloride typically begins with a chiral precursor such as (R)-3-hydroxy-5-hexynoic acid. This precursor provides the stereochemical framework necessary for the (R)-configuration of the final amino acid product.

Synthetic Route Overview

The general synthetic route involves the following key steps:

| Step Number | Process | Description |

|---|---|---|

| 1 | Chiral Precursor Setup | Use of (R)-3-hydroxy-5-hexynoic acid as the starting material to ensure stereochemical integrity. |

| 2 | Amination | Conversion of the hydroxyl group (-OH) at the 3-position to an amino group (-NH2) via amination. |

| 3 | Hydrochloride Formation | Treatment of the free amino acid with hydrochloric acid to form the hydrochloride salt. |

Detailed Reaction Conditions

- The hydroxyl group is replaced by an amino group using amination reagents such as ammonia or primary amines.

- Typical reaction conditions include controlled temperature and pH to favor substitution without racemization.

- Catalysts or activating agents may be used to enhance the nucleophilic substitution efficiency.

- The resulting free amino acid is treated with hydrochloric acid, usually in an aqueous or alcoholic medium.

- This step converts the amino acid into its more stable hydrochloride salt form, improving solubility and handling properties.

Industrial Production Considerations

In industrial-scale synthesis, the following optimizations are commonly applied:

| Parameter | Optimization Strategy |

|---|---|

| Temperature Control | Precise regulation to avoid racemization and side reactions. |

| pH Adjustment | Maintaining optimal pH to drive amination and salt formation. |

| Reaction Time | Optimized to maximize yield and minimize impurities. |

| Reactor Type | Use of continuous flow reactors for improved scalability and reproducibility. |

These optimizations contribute to achieving high purity and yield suitable for pharmaceutical and research applications.

Analytical and Purity Confirmation

- Structural integrity and enantiomeric purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

- Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) may be employed for purity assessment.

- The hydrochloride salt form is verified by elemental analysis and melting point determination.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | (R)-3-Hydroxy-5-hexynoic acid |

| Key Reaction | Amination of hydroxyl to amino group |

| Amination Reagents | Ammonia, primary amines |

| Salt Formation | Treatment with hydrochloric acid |

| Reaction Conditions | Controlled temperature, pH, and reaction time |

| Industrial Techniques | Continuous flow reactors, automated systems |

| Purity Confirmation | NMR, IR, HPLC, elemental analysis |

| Product Form | This compound salt |

| Molecular Formula | C6H10ClNO2 |

| Molecular Weight | 163.6 g/mol |

Research Findings and Notes

- The chiral integrity of the compound is preserved by starting from enantiomerically pure precursors and performing mild reaction conditions during amination.

- The alkyne functional group remains intact throughout the synthesis, allowing further chemical modifications post-synthesis.

- Industrial processes emphasize process control to prevent racemization and maximize yield.

- The hydrochloride salt form enhances water solubility (~90 g/L at 25°C for related compounds) and stability, facilitating handling and storage at 2–8°C under air-sensitive conditions.

化学反应分析

Alkyne-Specific Reactions

The terminal alkyne group undergoes characteristic reactions critical for functional group transformations and bioconjugation.

Oxidation to Carbonyl Compounds

Controlled oxidation converts the alkyne to α-keto acid derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | Acidic, 0–5°C | (R)-3-Amino-5-oxohexanoic acid | 72% | |

| Fe(NO₃)₃·9H₂O/TEMPO | Aerobic, DCE, room temp. | Methyl 5-oxohexanoate* | 85–86% |

*Intermediate in multi-step syntheses (e.g., lamenallenate derivatives) .

Cycloaddition (Click Chemistry)

The alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Azide Component | Catalyst | Product (Triazole Derivative) | Application | Reference |

|---|---|---|---|---|

| Benzyl azide | CuBr₂, dioxane | Triazole-linked glycopeptide | Drug delivery systems |

This reaction is pivotal for bioconjugation in nanotechnology and pharmaceuticals .

Amino Group Reactivity

The primary amine enables nucleophilic substitutions and Schiff base formation.

Amide Bond Formation

Reaction with acyl chlorides or anhydrides yields bioactive derivatives:

| Acylating Agent | Base | Product | Yield | Biological Activity | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine | N-Acetyl-5-hexynoic acid | 89% | Enzyme inhibition | |

| Succinic anhydride | Et₃N, DMF | Succinamide conjugate | 78% | Prodrug design |

Enzyme Inhibition Mechanisms

The amino group mimics GABA in binding to γ-aminobutyric acid aminotransferase (GABA-AT):

-

Forms a Schiff base with pyridoxal phosphate (PLP), leading to enzyme inactivation via covalent adducts .

-

Fluoride release studies confirm irreversible inhibition (IC₅₀ = 0.8 μM) .

Carboxylic Acid Reactions

The carboxylate group undergoes esterification and decarboxylation.

Esterification

Methanol/DCC-mediated esterification produces methyl esters for further reactions:

| Alcohol | Coupling Agent | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Methanol | DCC/DMAP | Methyl (R)-3-amino-5-hexynoate | 77% | Synthetic intermediate |

Decarboxylation

Thermal decarboxylation under inert atmosphere yields alkyne-amines:

| Conditions | Product | Yield | Use Case | Source |

|---|---|---|---|---|

| 180°C, N₂, 2 hrs | (R)-3-Amino-1-pentyne | 65% | Alkyne-functionalized probes |

Reduction Reactions

Catalytic hydrogenation modifies the alkyne to alkenes or alkanes:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH | (R)-3-Amino-5-hexenoic acid | >95% cis | |

| Lindlar’s | H₂, quinoline | (R)-3-Amino-(Z)-5-hexenoic acid | 88% |

Stereochemical Integrity in Reactions

The chiral center at C3 remains configurationally stable under most conditions:

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

- (R)-3-Amino-5-hexynoic acid hydrochloride is utilized as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Reactivity and Derivatives

- The compound can undergo several chemical reactions:

- Oxidation : The alkyne group can be oxidized to form carbonyl compounds.

- Reduction : It can be reduced to alkenes or alkanes through hydrogenation.

- Substitution : The amino group participates in nucleophilic substitution reactions, yielding amides and other derivatives.

Biological Applications

Precursor for Biologically Active Compounds

- In biological research, this compound serves as a precursor for synthesizing biologically active compounds. This includes its use in developing ligands that target specific receptors, such as melanocortin receptors involved in melanoma treatment .

Enzyme Inhibition Studies

- The compound has been investigated for its potential role as an enzyme inhibitor. Its ability to form hydrogen bonds with enzymes or receptors suggests that it could modulate enzymatic activity, which is crucial in therapeutic contexts.

Medicinal Applications

Therapeutic Potential

- Research indicates that this compound may have therapeutic properties. It has been studied for its effects on cancer cells, particularly in targeting pathways related to Akt signaling, which is often dysregulated in various cancers .

Drug Development

- The compound's unique structure makes it a candidate for drug development, especially in creating selective inhibitors for specific molecular targets. This aspect is particularly relevant in the context of cancer therapeutics and other diseases where targeted action is beneficial .

Industrial Applications

Pharmaceutical Production

- In the pharmaceutical industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a synthetic intermediate is crucial for developing new drugs and therapeutic agents .

Case Studies and Research Findings

作用机制

The mechanism of action of ®-3-Amino-5-hexynoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in covalent bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Stereoisomers: (S)-Enantiomer and Free Base

- (S)-3-Amino-5-hexynoic Acid Hydrochloride (CAS: 270596-46-8): The S-enantiomer shares identical molecular weight and functional groups but differs in stereochemistry. This enantiomeric distinction can critically influence biological activity, such as receptor binding or enzymatic interactions. For instance, in peptide synthesis, the choice of enantiomer dictates the chirality of the final product .

- Free Base Form (CAS: 678959-17-0): The free base (C₆H₉NO₂, MW: 127.14 g/mol) lacks the hydrochloride counterion, reducing its solubility in aqueous media. This property limits its utility in reactions requiring polar solvents .

Structural Analogues: Alkyne vs. Alkene Derivatives

- (R)-3-Amino-5-hexenoic Acid Hydrochloride (CAS: 332064-79-6): This variant replaces the alkyne with a terminal alkene (C=C bond). The molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol. The alkene group reduces reactivity in click chemistry compared to the alkyne, but it may offer improved stability under acidic conditions .

- H-Propargylglycine Derivatives: Compounds like Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 332064-94-5, MW: 349.39 g/mol) incorporate protective groups (e.g., Fmoc, Boc) for solid-phase peptide synthesis. These derivatives enable controlled incorporation of the alkyne-functionalized amino acid into peptide chains .

Functional Group Variations: Amino Acid Hydrochlorides

- Berberine Hydrochloride (CAS: 633-65-8): A benzylisoquinoline alkaloid with a quaternary ammonium group. While both compounds are hydrochlorides, berberine’s aromatic system and planar structure confer distinct pharmacological properties (e.g., antimicrobial activity) unrelated to the alkyne chemistry of (R)-3-amino-5-hexynoic acid .

- Yohimbine Hydrochloride (CAS: 65-19-0): A complex indole alkaloid with a carboxylate ester and tertiary amine. Its structural complexity and larger molecular weight (MW: 390.9 g/mol) contrast sharply with the simpler, alkyne-functionalized amino acid .

Comparative Data Table

生物活性

(R)-3-Amino-5-hexynoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neurobiology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a unique alkyne functional group. Its structure can be represented as follows:

- Chemical Formula : C₇H₁₃ClN₂O₂

- Molecular Weight : 174.65 g/mol

The biological activity of this compound is primarily associated with its role as a modulator in various biochemical pathways. It is known to interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA).

- GABAergic Modulation : The compound acts as an inhibitor of GABA transaminase, thereby increasing GABA levels in the synaptic cleft. This mechanism underlies its potential use in treating neurological disorders characterized by GABA deficiency, such as epilepsy and anxiety disorders .

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant in models of neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in enhancing neuronal survival under stress conditions. For instance, research indicated that treatment with this compound resulted in a significant reduction in cell death rates in cultured neurons exposed to excitotoxic agents .

In Vivo Studies

Animal studies have also provided insights into the biological effects of this compound. In rodent models, administration of this compound led to improved behavioral outcomes in tests measuring anxiety and depression-like behaviors, suggesting its potential as an anxiolytic agent .

Case Studies

- Case Study 1: Neuroprotection in Stroke Models

- Case Study 2: Antidepressant-Like Effects

Data Table: Summary of Biological Activities

常见问题

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (InChIKey: VPFMEXRVUOPYRG-UHFFFAOYSA-N) . Validate predictions with SPR or ITC binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。